

# In-depth Technical Guide: Potential Therapeutic Targets of Osimertinib (AZD9291)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ETD140**

Cat. No.: **B1576619**

[Get Quote](#)

Disclaimer: Initial searches for "**ETD140**" did not yield any information on a therapeutic agent. The following technical guide has been generated using Osimertinib (AZD9291), a well-characterized drug, as a substitute to demonstrate the requested format and content.

This document provides a comprehensive overview of the therapeutic targets of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals.

## Introduction

Osimertinib is a potent and irreversible inhibitor of EGFR mutations, specifically those associated with non-small cell lung cancer (NSCLC). It was developed to target the T790M resistance mutation that often arises after treatment with first and second-generation EGFR TKIs, while also being effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R). This guide will delve into the primary and potential secondary targets of Osimertinib, the signaling pathways it modulates, and the experimental evidence supporting these findings.

## Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The primary therapeutic target of Osimertinib is the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.

Osimertinib selectively targets mutated forms of EGFR.

Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival. In NSCLC, specific mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.

[Click to download full resolution via product page](#)**Figure 1:** Simplified EGFR Signaling Pathway.

Osimertinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification is specific to certain mutated forms of EGFR, leading to a highly selective and potent inhibition of their kinase activity.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-depth Technical Guide: Potential Therapeutic Targets of Osimertinib (AZD9291)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1576619#potential-therapeutic-targets-of-etd140\]](https://www.benchchem.com/product/b1576619#potential-therapeutic-targets-of-etd140)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)